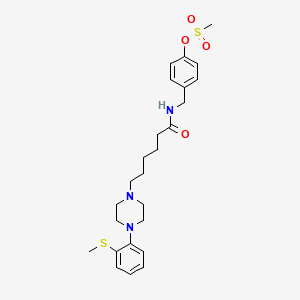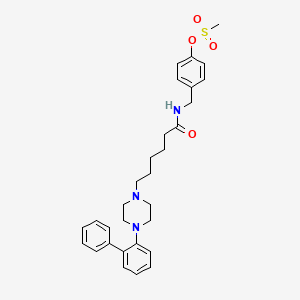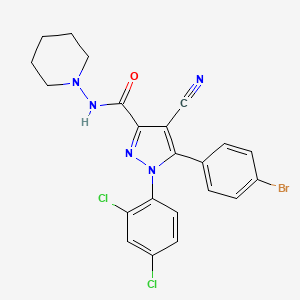amino]chromane-5-carboxamide](/img/structure/B10792298.png)
8-Fluoro-3-[[4-(7-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves several steps, starting from the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromane moiety can be synthesized through various methods, including the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide include other indole derivatives such as:
- 5-Fluoro-1H-indole-2-carboxamide
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C25H29F2N3O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
8-fluoro-3-[4-(7-fluoroindol-1-yl)butyl-propylamino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C25H29F2N3O2/c1-2-11-29(12-3-4-13-30-14-10-17-6-5-7-21(26)23(17)30)18-15-20-19(25(28)31)8-9-22(27)24(20)32-16-18/h5-10,14,18H,2-4,11-13,15-16H2,1H3,(H2,28,31) |
InChI Key |
BJKBVFNZRMPFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCN1C=CC2=C1C(=CC=C2)F)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 4-(3-piperidin-1-ylpropoxy)benzoate](/img/structure/B10792221.png)
![N-(4-Methanesulfonyloxyphenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792228.png)


![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
![3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792266.png)
amino]chromane-5-carboxamide](/img/structure/B10792278.png)
amino]chromane-5-carboxamide](/img/structure/B10792280.png)
![3-{(Cyclopropylmethyl)[4-(4-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792285.png)

